molecular formula C8H6N2O3 B176725 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 156335-30-7

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B176725
M. Wt: 178.14 g/mol
InChI Key: ZUCADCLTCASMIN-UHFFFAOYSA-N
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Patent
US08957102B2

Procedure details

2 M sodium hydroxide aqueous solution was added to a suspension of ethyl 4-oxo-1,4-dihydropyrrolo[1,2,b]pyridazin-3-carboxylate in ethanol (165 mL) and stirred overnight at 100° C. The resulting reaction mixture was cooled to room temperature, distilled under reduced pressure, and concentrated. Then, concentrated hydrochloric acid was added until pH decreased to 2. Thereafter, the solid was filtered, washed with water and dried in vacuum. The target compound obtained was subjected to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]=[C:4]1[C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][NH:7][N:6]2[CH:15]=[CH:16][CH:17]=[C:5]12>C(O)C>[O:3]=[C:4]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][NH:7][N:6]2[CH:15]=[CH:16][CH:17]=[C:5]12 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2N(NC=C1C(=O)OCC)C=CC2
Name
Quantity
165 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Then, concentrated hydrochloric acid was added until pH
FILTRATION
Type
FILTRATION
Details
Thereafter, the solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
The target compound obtained
CUSTOM
Type
CUSTOM
Details
was subjected to the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O=C1C=2N(NC=C1C(=O)O)C=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.